

A Technical Guide to the Reactivity Profile of 4-(Dibromomethyl)-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-(Dibromomethyl)-3-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity, synthetic utility, and key experimental protocols for **4-(dibromomethyl)-3-methoxybenzonitrile**. This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its unique molecular architecture, featuring a dibromomethyl group, a methoxy substituent, and a nitrile function on a benzene ring, offers a rich landscape for chemical transformations.

Physicochemical Properties

4-(Dibromomethyl)-3-methoxybenzonitrile is a white to off-white crystalline solid at room temperature.^[2] Its core physical and chemical identifiers are summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₉ H ₇ Br ₂ NO | [1][3] |
| Molecular Weight | 304.97 g/mol | [1][3] |
| CAS Number | 914106-35-7 | [1][4] |
| IUPAC Name | 4-(dibromomethyl)-3-methoxybenzonitrile | [3] |
| Synonyms | 3-methoxy-4-(dibromomethyl)benzonitrile | [3][5] |

Core Reactivity Profile

The reactivity of **4-(dibromomethyl)-3-methoxybenzonitrile** is dictated by the interplay of its three primary functional groups: the highly reactive dibromomethyl group, the aromatic ring, and the nitrile group.

The geminal dibromide at the benzylic position is the most reactive site on the molecule. This group is an excellent precursor to an aldehyde functional group and is susceptible to nucleophilic attack.

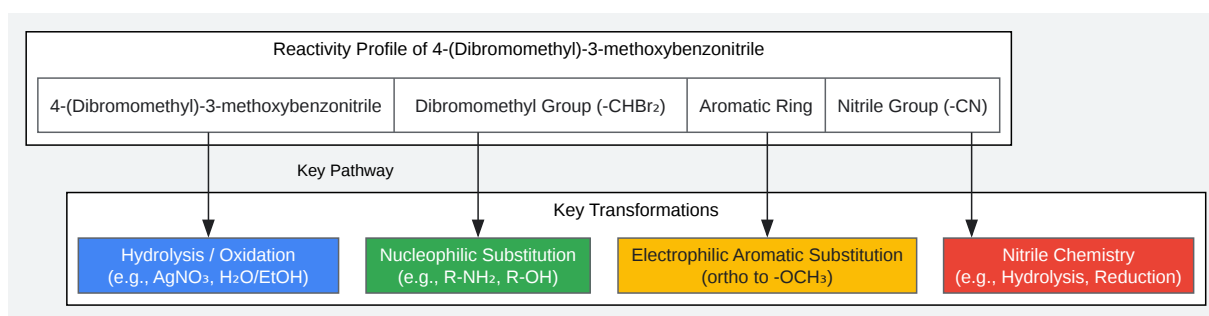
- **Hydrolysis to Aldehyde:** The most significant reaction of this compound is its conversion to 4-formyl-3-methoxybenzonitrile.[5][6] This transformation is typically achieved through hydrolysis, often facilitated by a silver salt like silver nitrate, which acts as a halogen scavenger.[1][6][7] This aldehyde is a central building block for various complex molecules, including the drug Finerenone.[5][8][9]
- **Nucleophilic Substitution:** The bromine atoms can be displaced by a variety of nucleophiles, such as amines or alcohols, in nucleophilic substitution reactions.[1] This allows for the introduction of diverse functionalities at the benzylic position.

The benzene ring can undergo electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

- **Directing Effects:**

- Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1][10]
- Nitrile (-CN) and Dibromomethyl (-CHBr₂) Groups: Both the nitrile and dibromomethyl groups are electron-withdrawing and act as deactivating groups, directing incoming electrophiles to the meta position relative to themselves.[1][10]

The overall outcome of an EAS reaction is governed by the dominant activating effect of the methoxy group, making positions 2 and 6 (ortho to methoxy) the most likely sites for substitution.



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Core reactivity sites of the title compound.

Key Synthetic Transformations & Protocols

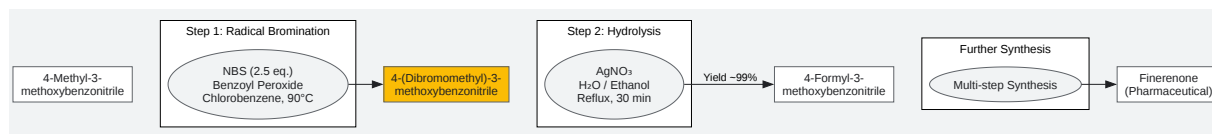
This compound is primarily used as an intermediate. The following sections detail its synthesis and its most common subsequent transformation.

The title compound is prepared via the radical bromination of 4-methyl-3-methoxybenzonitrile. To favor the formation of the dibrominated product, an excess of the brominating agent is used.
[7]

- Reaction: 4-methyl-3-methoxybenzonitrile → **4-(Dibromomethyl)-3-methoxybenzonitrile**
- Reagents: N-Bromosuccinimide (NBS, ~2.5 equivalents), radical initiator (e.g., benzoyl peroxide).[1][7]
- Solvent: A non-polar solvent such as chlorobenzene or carbon tetrachloride is typically used. [1][9]
- Conditions: The reaction is carried out at elevated temperatures (e.g., 85-95°C) to facilitate radical initiation.[9]

The conversion of the dibromomethyl group to an aldehyde is a high-yield and critical reaction. The protocol below is based on established literature procedures.[6][7]

- Setup: A solution of **4-(dibromomethyl)-3-methoxybenzonitrile** (e.g., 18.22 g, 59.74 mmol) is prepared in ethanol (e.g., 300 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]
- Heating: The solution is heated to reflux.[6][7]
- Reagent Addition: A solution of silver nitrate (AgNO_3) (e.g., 25.0 g, 147 mmol) in water (e.g., 75 mL) is added dropwise to the refluxing ethanol solution.[6][7]
- Reaction: The mixture is maintained at reflux for approximately 30 minutes. The formation of a precipitate (silver bromide) is observed.[6][7]
- Workup:
 - The reaction mixture is cooled and filtered to remove the solid precipitate.[7]
 - The filtrate is evaporated to dryness under reduced pressure.[7]
 - The resulting residue is diluted with water and extracted with an organic solvent such as ethyl acetate to isolate the crude product.[7]
- Purification: The crude 4-formyl-3-methoxybenzonitrile can be purified by recrystallization or chromatography to yield a white solid with high purity (>99%).[7][9]



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Synthetic pathway from precursor to drug intermediate.

Applications in Development

The unique reactivity of **4-(dibromomethyl)-3-methoxybenzonitrile** makes it a valuable precursor in several high-value chemical sectors.

- **Pharmaceutical Synthesis:** It is a documented key intermediate for Finerenone, a treatment for chronic kidney disease associated with type 2 diabetes.[8][9] Its derivatives have also been explored for their potential as anticancer and antimicrobial agents.[1]
- **Agrochemical Development:** The compound serves as a building block for novel pesticides and herbicides.[1][2]
- **Materials Science:** Research has indicated potential applications in the synthesis of functional polymers and as a component to enhance the stability and performance of Organic Light-Emitting Diodes (OLEDs).[1]

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References

- 1. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]

- 2. Cas 914106-35-7,4-Dibromomethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]
- 3. 4-(Dibromomethyl)-3-methoxybenzonitrile | C₉H₇Br₂NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(bromomethyl)-4-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 6. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 7. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 9. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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